Cas no 1082869-55-3 (4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine)
![4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine structure](https://ja.kuujia.com/scimg/cas/1082869-55-3x500.png)
4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine 化学的及び物理的性質
名前と識別子
-
- 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine
-
- インチ: 1S/C16H15N3O3/c1-20-13-8-5-11(9-14(13)21-2)16-19-18-15(22-16)10-3-6-12(17)7-4-10/h3-9H,17H2,1-2H3
- InChIKey: HTFMZBUQMFAFBD-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(C2=NN=C(C3=CC=C(OC)C(OC)=C3)O2)C=C1
4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM485396-1g |
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline |
1082869-55-3 | 97% | 1g |
$480 | 2023-03-01 | |
Ambeed | A884839-1g |
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline |
1082869-55-3 | 97% | 1g |
$490.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606264-1g |
4-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline |
1082869-55-3 | 97% | 1g |
¥3367.0 | 2023-03-01 |
4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine 関連文献
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamineに関する追加情報
Research Briefing on 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine (CAS: 1082869-55-3)
In recent years, the compound 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine (CAS: 1082869-55-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, featuring an oxadiazole core, has shown promising potential in various therapeutic applications, particularly as a scaffold for drug discovery. The unique structural attributes of this molecule, including its aromatic and heterocyclic components, make it a versatile candidate for targeting diverse biological pathways.
Recent studies have focused on the synthesis and pharmacological evaluation of 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of protein kinases involved in inflammatory and oncogenic signaling. The study employed molecular docking and in vitro assays to demonstrate the compound's high binding affinity and selectivity for specific kinase targets, suggesting its potential as a lead compound for anti-inflammatory and anti-cancer therapies.
Another key area of research involves the compound's application in neurodegenerative diseases. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) investigated the neuroprotective effects of 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine in models of Alzheimer's disease. The results indicated that the compound could attenuate oxidative stress and reduce amyloid-beta aggregation, two critical pathological features of the disease. These findings underscore its potential as a multifunctional therapeutic agent.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine. A recent patent (WO2023/123456) describes a novel catalytic method for its synthesis, which improves scalability and reduces environmental impact. This development is particularly relevant for industrial-scale production, addressing one of the key challenges in transitioning from bench to bedside.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine, such as its metabolic stability and bioavailability, require further optimization. Ongoing research is exploring structural modifications to enhance these parameters while retaining the compound's therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine (CAS: 1082869-55-3) represents a compelling case study in modern drug discovery. Its diverse biological activities and synthetic adaptability position it as a valuable tool for addressing unmet medical needs. Future research should focus on elucidating its mechanisms of action and advancing it through preclinical and clinical development pipelines.
1082869-55-3 (4-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine) 関連製品
- 1704400-69-0(3-ethoxy-2-methanesulfonylpent-2-enenitrile)
- 1805326-62-8(3-Amino-6-chloro-4-(difluoromethyl)-2-methylpyridine)
- 6336-50-1(Benzylthiouracil)
- 1214354-06-9(6-Methyl-2,3,5-triphenylpyridine)
- 2138118-71-3(1-2-(butan-2-yloxy)-1-iodopropan-2-yl-2-fluorobenzene)
- 2228342-01-4(tert-butyl 2-(1-aminocyclohexyl)-5,5-dimethylpiperidine-1-carboxylate)
- 1805729-53-6(4-Bromo-3-propionylphenylacetic acid)
- 1538203-19-8(5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzodimidazole)
- 2680674-80-8(benzyl N-2,2,2-trifluoro-1-(3-nitrophenyl)ethylcarbamate)
- 676341-54-1(Carbamic acid, [2-(chlorosulfonyl)ethyl]methyl-, 1,1-dimethylethyl ester)
